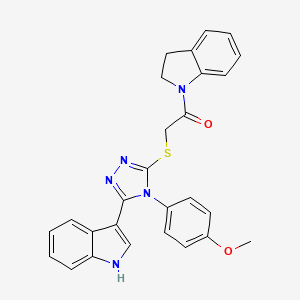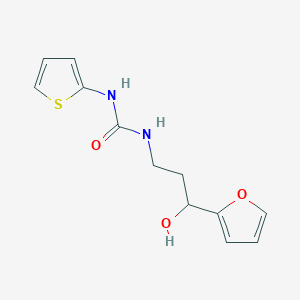
2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of adamantan-1-yl derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biological effects.
Aplicaciones Científicas De Investigación
Antitubercular Activity
A study by Addla et al. (2014) synthesized a series of 1,2,3-triazole-adamantylacetamide hybrids, demonstrating potent in vitro antitubercular activity against Mycobacterium tuberculosis. The study illustrates the potential of adamantane-based compounds in developing new antitubercular agents.
Antimicrobial and Antiviral Properties
The work of Khusnutdinov et al. (2011) highlights N-(1-Adamantyl)acetamide derivatives as starting compounds for synthesizing biologically active aminoadamantanes with antimicrobial and antiviral activities. These compounds are utilized in treating influenza, herpes, and pneumonia, underlining the broad therapeutic applications of adamantane derivatives.
Crystal Structure Analysis
Bunev et al. (2013) analyzed the crystal structure of 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, providing insights into its molecular geometry and potential interactions in solid-state forms. This research Bunev et al. (2013) contributes to understanding the compound's physicochemical properties and its implications for drug design.
Cytotoxic Activities
A study by Ghorab et al. (2015) on novel sulfonamide derivatives with an adamantyl moiety revealed potent cytotoxic activity against breast and colon cancer cell lines. This suggests the utility of adamantane-based compounds in developing new anticancer therapies.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(1H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-17(20-18-15-3-1-2-4-16(15)21-22-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPPUZFSTZLVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

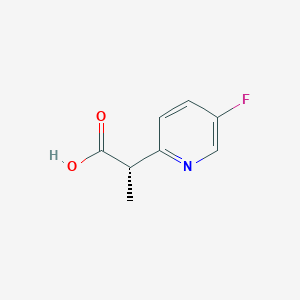
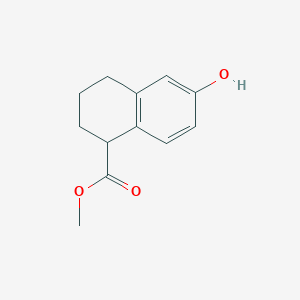


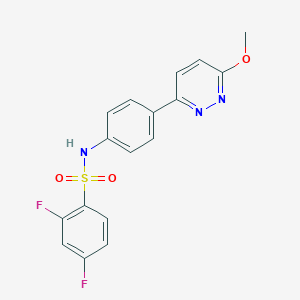
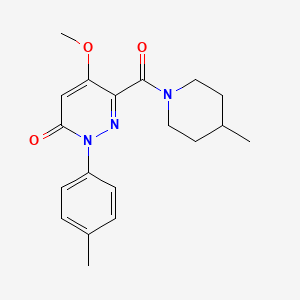
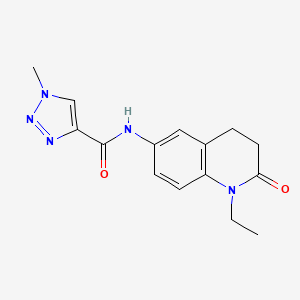

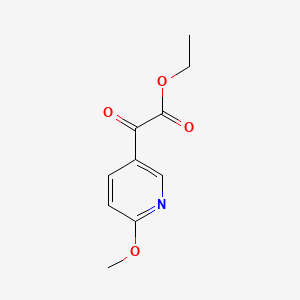
![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)
![Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2714855.png)
